6-Methoxy-5-(methoxycarbonyl)nicotinic acid
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Overview
Description
6-Methoxy-5-(methoxycarbonyl)pyridine-3-carboxylic acid is a heterocyclic organic compound with a pyridine ring substituted with methoxy and methoxycarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-5-(methoxycarbonyl)pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-bromo-2-methoxypyridine with carbon monoxide and methanol in the presence of a palladium catalyst to form the methoxycarbonyl group . Another approach involves the use of Suzuki-Miyaura coupling reactions, where boronic acid derivatives are coupled with halogenated pyridine precursors .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality 6-methoxy-5-(methoxycarbonyl)pyridine-3-carboxylic acid.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-5-(methoxycarbonyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The methoxycarbonyl group can be reduced to form alcohols or aldehydes.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-Methoxy-5-(methoxycarbonyl)pyridine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-methoxy-5-(methoxycarbonyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy and methoxycarbonyl groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. Additionally, the pyridine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-pyridinecarboxaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.
6-Methoxy-3-pyridinecarboxaldehyde: Similar structure but with a different substitution pattern on the pyridine ring.
6-Methoxypyridine-2-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.
Uniqueness
6-Methoxy-5-(methoxycarbonyl)pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methoxycarbonyl groups on the pyridine ring allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H9NO5 |
---|---|
Molecular Weight |
211.17 g/mol |
IUPAC Name |
6-methoxy-5-methoxycarbonylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H9NO5/c1-14-7-6(9(13)15-2)3-5(4-10-7)8(11)12/h3-4H,1-2H3,(H,11,12) |
InChI Key |
SNPSDFAIKURYNO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)C(=O)O)C(=O)OC |
Origin of Product |
United States |
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